E5,4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- Definition: Define "E5,4" using IUPAC nomenclature, structural formula, and functional groups .

- Properties: Detail physical/chemical properties (e.g., melting point, solubility, reactivity) and spectral data (e.g., NMR, IR) .

- Applications: Describe industrial, pharmaceutical, or research applications, supported by peer-reviewed studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of E5,4 typically involves the reaction of phosphorus trichloride with a suitable nitrogen-containing precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as anhydrous aluminum chloride, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Iodination Reactions of Cyclo-P₅ and Cyclo-As₅ Complexes

Iodination of [CpM(η⁵-P₅)] (M = Fe, Ru) and [CpFe(η⁵-As₅)] with iodine (I₂) leads to selective cleavage and reorganization of the pnictogen rings, producing structurally diverse products ( ).

Key Reactions and Products:

| Reactant | Conditions | Products | Yield |

|---|---|---|---|

| [Cp*Fe(η⁵-P₅)] (1) + I₂ | Room temperature | [Cp*FeP₆I₆]⁺ (3) (tripodal triphosphino-cyclotriphosphine ligand) | High |

| [Cp*Ru(η⁵-P₅)] (2) + I₂ | Room temperature | [Cp*RuP₆I₆]⁺ (4) | High |

| [Cp*Fe(η⁵-As₅)] (6) + I₂ | Acetonitrile solvent | [Fe(CH₃CN)₆]²⁺[As₆I₈]²⁻ (7), [As₄I₁₄]²⁻ (8), [(Cp*Fe)₂(μ-As₅)][As₆I₈] (9) | Moderate |

| [Cp*Ru(η⁵-As₅)] (10) + I₂ | Room temperature | [(Cp*Ru)₂(μ-As₅)][As₆I₈]₀.₅ (11) (first Ru-As₅ triple-decker complex) | Low |

-

Mechanistic Insight : Iodination induces partial or full cleavage of M–E bonds (E = P, As), forming polyhalogenated anions (e.g., [As₆I₈]²⁻) and stabilizing cationic metal complexes ( ).

-

Selectivity : Reactions with Fe yield fully cleaved products, while Ru retains partial M–As bonding, favoring dinuclear complexes.

Reaction with Nucleophiles

The electron-deficient cyclo-P₅ and cyclo-As₅ rings react with nucleophiles such as hydride ions (H⁻) or organometallic reagents:

Cp Fe P LiAlH Cp Fe P H LiAlI

-

Outcome : Partial reduction of the pnictogen ring occurs, retaining the cyclic structure but introducing hydrogen substituents ( ).

Comparative Reactivity: Fe vs. Ru Complexes

-

Iron Complexes : Exhibit faster reaction kinetics due to lower metal–pnictogen bond strength. For example, [CpFe(η⁵-P₅)] reacts with I₂ within minutes, whereas [CpRu(η⁵-P₅)] requires hours ( ).

-

Ruthenium Complexes : Prefer dinuclear products (e.g., triple-decker complexes) due to stronger M–E bonds and slower ligand substitution rates.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1.1 Anti-Aging and Cellular Rejuvenation

Recent studies have highlighted the efficacy of E5 as a plasma-derived exosome treatment that significantly improves health-span and lifespan in aged subjects. In a controlled study involving Sprague Dawley rats, E5 treatment led to:

- Improved Grip Strength : Rats receiving E5 showed enhanced physical capabilities.

- Reduced Inflammation : There was a notable decrease in pro-inflammatory markers, indicating a reduction in chronic inflammation.

- Biochemical Improvements : Key biomarkers such as BUN, SGPT, SGOT, and triglycerides were positively impacted, alongside increased antioxidant levels .

The study utilized size exclusion chromatography to isolate exosomes from porcine plasma, confirming the purity and therapeutic potential of E5. The findings suggest that E5 could serve as a viable intervention for age-related dysfunction across multiple organ systems.

Material Science Applications

2.1 Use in Concrete Engineering

E5 Nano Silica has emerged as a significant additive in concrete formulations. Research conducted at Purdue University demonstrated that E5 Nano Silica enhances concrete properties by:

- Improving Finish Quality : The incorporation of E5 leads to smoother surfaces.

- Reducing Cracking and Curling : It enhances the durability of concrete structures.

- Environmental Benefits : E5 is non-hazardous and contains zero volatile organic compounds (VOCs) .

In practical applications, studies have validated the use of E5 as an effective pozzolanic material that can mitigate issues related to deicing salts in concrete, thus extending the lifespan of infrastructure .

Pharmaceutical Applications

3.1 Bioadhesive Formulations

Hydroxypropyl Methylcellulose E5 (HPMC E5) has been utilized as a binding agent in pharmaceutical formulations. A study investigated its bioadhesive properties in tablet formulations containing barium sulfate as a contrast agent for radiological imaging:

- Enhanced Mucoadhesion : HPMC E5 facilitated prolonged retention of tablets in the gastrointestinal tract.

- Effective Tablet Formation : The wet granulation technique allowed for optimal compression of contrast metal granules into tablets, ensuring effective dispersal during administration .

This application underscores the versatility of E5 in enhancing drug delivery systems.

Summary of Findings

The applications of E5,4 span multiple fields with promising outcomes:

Wirkmechanismus

The mechanism of action of E5,4 involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Its chlorine atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

- Selection Criteria : Identify compounds with structural homology (e.g., same functional groups, metal centers) or functional similarity (e.g., shared applications) .

- Data Table :

- Key Findings :

- Structural Comparison : Highlight differences in substituents, stereochemistry, or metal coordination .

- Functional Efficiency : Compare performance metrics (e.g., catalytic activity, thermal stability) using quantitative data .

- Toxicity/Environmental Impact : Contrast safety profiles or regulatory statuses (e.g., EPA/ECHA classifications) .

Eigenschaften

CAS-Nummer |

10535-05-4 |

|---|---|

Molekularformel |

Cl4H4N5P3 |

Molekulargewicht |

308.8 g/mol |

IUPAC-Name |

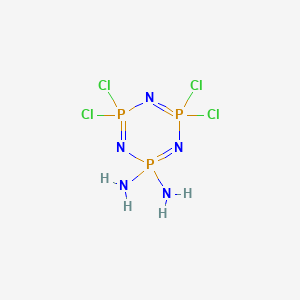

4,4,6,6-tetrachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2-diamine |

InChI |

InChI=1S/Cl4H4N5P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h5-6H2 |

InChI-Schlüssel |

OEASWXZMEMCUFK-UHFFFAOYSA-N |

SMILES |

NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |

Kanonische SMILES |

NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |

Key on ui other cas no. |

10535-05-4 |

Synonyme |

4,4,6,6-tetrachloro-1,3,5-triaza-2$l^{5},4$l^{5},6$l^{5}-triphosphacyc lohexa-1,3,5-triene-2,2-diamine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.